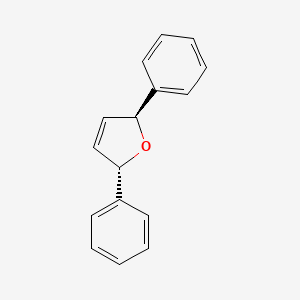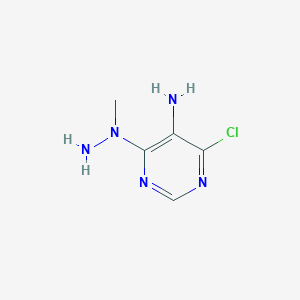![molecular formula C19H22N4O B12916531 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- CAS No. 89459-60-9](/img/structure/B12916531.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide is a compound belonging to the class of acridines, which are known for their planar tricyclic structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. Its structure allows it to intercalate into DNA, disrupting the function of topoisomerases, which are enzymes critical for DNA replication and transcription.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Alkylation: The 2-(dimethylamino)ethyl group is introduced via an alkylation reaction.
Carboxamide Formation: The carboxamide group is introduced at the 4th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the acridine ring or the carboxamide group.
Substitution: Various substitution reactions can be performed on the acridine ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nitro derivatives, while reduction could yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide is used as a model compound for studying DNA intercalation and the effects of structural modifications on binding affinity and specificity.
Biology
In biological research, this compound is used to study the mechanisms of DNA replication and transcription, as well as the role of topoisomerases in these processes.
Medicine
Medically, the compound has shown promise as an antitumor agent. Its ability to intercalate into DNA and inhibit topoisomerase activity makes it a potential candidate for cancer therapy.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and as a tool for studying drug-DNA interactions.
Mecanismo De Acción
The primary mechanism of action for 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of the DNA. This intercalation inhibits the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. By trapping the topoisomerase-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide: Another acridine derivative with similar DNA intercalating properties.
N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide: A derivative with a longer alkyl chain, affecting its binding affinity and specificity.
Uniqueness
What sets 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide apart is its specific substitution pattern, which optimizes its DNA intercalating ability and topoisomerase inhibition. The presence of the dimethylaminoethyl group enhances its solubility and cellular uptake, making it a more effective antitumor agent compared to its analogs.
Propiedades
Número CAS |
89459-60-9 |
|---|---|
Fórmula molecular |
C19H22N4O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-16-15(11-12)17(20)13-5-4-6-14(18(13)22-16)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
Clave InChI |
XJZPZEACWDVONV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C(=C2N)C=CC=C3C(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)











